molecular formula C41H34N2O3 B15148457 2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15148457
M. Wt: 602.7 g/mol
InChI Key: KGXWLXXEUAIRNW-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the isoindole moiety. Key steps include:

    Formation of the Quinoline Derivative: This involves the reaction of 2,2,4-trimethylquinoline with trityl chloride under acidic conditions to form 2,2,4-trimethyl-7-tritylquinoline.

    Introduction of the Isoindole Moiety: The quinoline derivative is then reacted with phthalic anhydride in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylquinoline: Shares the quinoline core but lacks the isoindole moiety.

    Phthalic Anhydride: Used in the synthesis but lacks the quinoline structure.

    2,2,4-Trimethyl-1,3-pentanediol: Structurally similar but lacks the aromatic rings.

Uniqueness

2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of quinoline and isoindole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C41H34N2O3

Molecular Weight

602.7 g/mol

IUPAC Name

2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C41H34N2O3/c1-28-26-40(2,3)43(37(44)27-42-38(45)34-21-13-14-22-35(34)39(42)46)36-25-32(23-24-33(28)36)41(29-15-7-4-8-16-29,30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26H,27H2,1-3H3

InChI Key

KGXWLXXEUAIRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN6C(=O)C7=CC=CC=C7C6=O)(C)C

Origin of Product

United States

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